Enhanced Electrophilic Reactivity vs. Phenyl Isothiocyanate via Dual Fluorine Substitution
2,4-Difluorophenyl isothiocyanate exhibits increased electrophilic reactivity at the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate due to the strong electron-withdrawing effect of the two fluorine atoms [1]. While direct kinetic data for this specific compound pair is not publicly available, the class effect is well-established: substitution of electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring of phenyl isothiocyanates is known to significantly increase reaction rates with nucleophiles, with fluorine substitution offering a balance of enhanced reactivity and metabolic stability [1].
| Evidence Dimension | Electrophilic Reactivity (Qualitative) |
|---|---|
| Target Compound Data | High electrophilicity (electron-withdrawing 2,4-di-F substitution) |
| Comparator Or Baseline | Phenyl isothiocyanate (H-substituted): Moderate electrophilicity |
| Quantified Difference | Not quantified; class effect inferred from established SAR |
| Conditions | Qualitative structure-activity relationship (SAR) analysis |
Why This Matters
This enhanced reactivity enables faster reaction kinetics and potentially higher yields in nucleophilic additions, a critical factor for efficient synthesis scale-up and process economics.
- [1] ResearchGate. Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? (Discussion). View Source
